molecular formula C23H19N3O6S B2583280 (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 1321755-04-7

(Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2583280
CAS No.: 1321755-04-7
M. Wt: 465.48
InChI Key: RVSALDQVZKRMBC-WJDWOHSUSA-N
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Description

(Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research, particularly in the development of protein kinase inhibitors. Its structure integrates key pharmacophoric elements, including a acrylamido group which is a common motif in targeted covalent inhibitors, a 2-cyanocinnamide derivative known to confer high-affinity binding, and a distal 3-nitrophenylfuran system that enhances molecular recognition. This compound is primarily investigated for its potential to selectively modulate kinase signaling pathways implicated in oncogenic proliferation and inflammatory diseases . Researchers utilize this agent to probe the structure-activity relationships (SAR) of kinase ATP-binding sites, study downstream signal transduction events, and as a lead compound for the rational design of next-generation therapeutic candidates. Its precise mechanism of action is hypothesized to involve covalent engagement with active site cysteine residues, leading to sustained and potent enzymatic inhibition. This reagent is intended for use in high-throughput screening assays, enzymatic activity studies, and cellular models of disease to elucidate novel biological mechanisms and validate new therapeutic targets.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S/c1-4-31-23(28)20-13(2)14(3)33-22(20)25-21(27)16(12-24)11-18-8-9-19(32-18)15-6-5-7-17(10-15)26(29)30/h5-11H,4H2,1-3H3,(H,25,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSALDQVZKRMBC-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A cyano group which enhances its reactivity.
  • A nitrophenyl group that may contribute to its biological activity through redox reactions.
  • A furan ring , known for its role in various biological interactions.

The molecular formula is C23H17N3O6C_{23}H_{17}N_{3}O_{6}, and it has been characterized using techniques such as NMR and mass spectrometry .

The proposed mechanisms through which (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate exhibits its biological effects include:

  • Topoisomerase Inhibition : Similar compounds have been shown to act as selective inhibitors of topoisomerase II, a critical enzyme involved in DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by increasing ROS levels, which can lead to cell death, particularly in cancerous cells .
  • Cell Cycle Arrest : Studies indicate that compounds with similar structures can cause cell cycle arrest at the G1 phase, leading to apoptosis in cancer cell lines .

Anticancer Activity

A series of studies have evaluated the anticancer potential of (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate against various cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of ActionReference
MDA-MB-231 (Breast Cancer)27.6Topoisomerase II inhibition
A549 (Lung Cancer)30.0ROS generation
HCT116 (Colon Cancer)25.0Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types at low micromolar concentrations.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary results suggest potential efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies

  • Study on Breast Cancer Cells : In a controlled study, (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate was tested on MDA-MB-231 cells. The compound demonstrated an IC50 of 27.6 µM, indicating strong antiproliferative effects compared to standard chemotherapeutic agents like paclitaxel .
  • Topoisomerase Inhibition Assays : In vitro assays confirmed that this compound acts as a selective inhibitor of topoisomerase II without causing DNA intercalation, which is often associated with higher toxicity .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The target compound’s 5-(3-nitrophenyl)furan-2-yl group distinguishes it from analogs with substituted phenyl rings. Key comparisons include:

Compound Substituent Key Properties/Activities References
Target compound 3-Nitrophenyl (furan-linked) Expected enhanced anti-inflammatory activity due to nitro group
3d (Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)...) 4-Hydroxyphenyl High antioxidant activity (hydroxyl group), mp 298–300°C
3e (Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)...) 4-Hydroxy-3-methoxyphenyl Moderate antioxidant activity, mp 215–216°C
(E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide 3,4-Dihydroxy-5-nitrophenyl Dual antioxidant (dihydroxy) and anti-inflammatory (nitro) effects; E-isomer
  • Hydroxyl groups (e.g., in 3d) correlate with higher melting points and antioxidant efficacy due to hydrogen-bonding capacity .

Core Structure Variations

The thiophene ring and terminal functional groups significantly influence physicochemical and biological properties:

Compound Core Structure Terminal Group Key Implications References
Target compound 4,5-Dimethylthiophene Ethyl carboxylate Moderate lipophilicity; ester hydrolysis may affect bioavailability
(Z)-2-(2-cyano-3-(4-methoxyphenyl)... 4,5,6,7-Tetrahydrobenzo[b]thiophene Carboxamide Increased rigidity and lipophilicity; enhanced membrane permeability
  • Ethyl carboxylate vs. carboxamide : Carboxamides generally exhibit higher metabolic stability, while esters may act as prodrugs .

Stereochemical Considerations

The Z-isomer of the target compound is structurally distinct from E-isomers (e.g., in ). Stereochemistry affects:

  • Molecular geometry : Z-configuration may facilitate intramolecular hydrogen bonding, altering solubility and reactivity .
  • Biological activity : E-isomers often exhibit different potency due to spatial arrangement of functional groups .

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for preparing (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

  • Methodological Answer : The compound is synthesized via a two-step process:

Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, which contains an active methylene group.

Knoevenagel Condensation : React the intermediate with 3-nitrobenzaldehyde in toluene under reflux (5–6 hours) using piperidine and acetic acid as catalysts. Purify the product via recrystallization (e.g., ethanol). Yields typically range from 72% to 94% .

Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).
  • ¹H NMR : Identify protons on the thiophene ring (δ 2.2–2.5 ppm for methyl groups), acrylamido protons (δ 6.5–7.5 ppm), and nitrophenyl aromatic protons (δ 7.8–8.5 ppm).
  • Mass Spectrometry : Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the proposed structure .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to measure IC₅₀ values.
  • Anti-Inflammatory Activity : Employ carrageenan-induced rat paw edema models to assess inhibition of inflammation. Dose-response curves and statistical analysis (e.g., ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve stereoselectivity in the Knoevenagel condensation step?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to piperidine (e.g., pyrrolidine, DBU) to enhance Z/E selectivity.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) with toluene to study reaction kinetics and stereochemical outcomes.
  • Temperature Control : Lower temperatures may favor kinetic control, reducing side products. Monitor reaction progress via TLC or HPLC .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Re-examine Reaction Purity : Use column chromatography or preparative HPLC to isolate impurities (e.g., unreacted aldehydes).
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns.
  • Theoretical Calculations : Compare experimental data with DFT-optimized structures (e.g., Gaussian software) to identify conformational mismatches .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-donating/withdrawing groups on the phenyl ring (e.g., -OCH₃, -CF₃) to assess impacts on bioactivity.
  • Biological Testing : Corrogate antioxidant/anti-inflammatory data with Hammett σ values or lipophilicity (logP) measurements.
  • Statistical Modeling : Use multivariate regression to identify key structural determinants of activity .

Q. What experimental approaches elucidate the mechanism of antioxidant activity?

  • Methodological Answer :

  • ROS Scavenging Assays : Quantify superoxide anion (O₂⁻) and hydroxyl radical (•OH) inhibition using chemiluminescence or fluorescence probes.
  • Enzyme Inhibition Studies : Test interactions with NADPH oxidase or xanthine oxidase to identify molecular targets.
  • Oxidative Stress Markers : Measure malondialdehyde (MDA) levels in cell cultures to evaluate lipid peroxidation suppression .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer :

  • Standardize Protocols : Ensure consistent reaction conditions (e.g., solvent purity, catalyst ratios) and biological assay parameters (e.g., cell passage number, incubation time).
  • Degradation Monitoring : Use accelerated stability studies (e.g., 40°C/75% RH) to identify labile functional groups (e.g., nitro or acrylamido moieties).
  • Blinded Replication : Perform triplicate experiments across independent labs to validate reproducibility .

Q. What controls are essential when evaluating anti-inflammatory activity in vivo?

  • Methodological Answer :

  • Vehicle Control : Administer the solvent (e.g., DMSO/carboxymethylcellulose) to rule out excipient effects.
  • Positive Control : Include a reference drug (e.g., indomethacin) to benchmark efficacy.
  • Histopathological Analysis : Compare tissue sections from treated vs. untreated groups to assess inflammation resolution .

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